3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine
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Description
The compound "3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives with similar structural features have been synthesized and analyzed, providing insights into the potential properties and reactivity of the compound of interest .
Scientific Research Applications
Dye Synthesis
3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine and its derivatives play a significant role in the synthesis of dyes. For instance, a study highlighted the preparation of new azo and bisazo dyes derived from 5-pyrazolones, showcasing their dyeing properties and potential biological applications (Bagdatli & Ocal, 2012).
Chemical Reactions
This compound is also involved in various chemical reactions. A study investigated the oxidation of amines and sulfides by a derivative of 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine, producing amine oxides and sulfoxides (Baumstark & Chrisope, 1981).
Catalysis and Synthesis
In catalysis, this compound has been used in the novel synthesis of pyridine-pyrimidines, demonstrating its versatility in multicomponent reactions (Rahmani et al., 2018).
Semiconductor Research
The compound also finds applications in the field of semiconductor research. A study focused on the synthesis of a new semiconductor oligomer involving a substituted pyrazole ring, analyzing its optical properties (Cetin et al., 2017).
Isoxazole Derivatives
Research also extends to the transformation of derivatives of 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine into isoxazole derivatives, emphasizing the compound's role in heterocyclic chemistry (Potkin et al., 2009).
Domino Reactions
It plays a role in domino reactions, as seen in the synthesis of pyrazolo[3,4-b]pyridines, highlighting its utility in creating functionally diverse molecules (Gunasekaran et al., 2014).
Antitumor Activity
The compound has been explored for potential antitumor applications. A study designed and evaluated 3-aryl-4-alkylpyrazol-5-amines for antitumor activities, indicating its therapeutic potential (Ma et al., 2020).
Fluorescent Chemosensors
In the field of chemosensors, a diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine was synthesized for sensing metal ions, showcasing its application in fluorescence sensing (Gao et al., 2018).
Electrochemical Studies
Electrochemically catalyzed N–N coupling and ring cleavage reactions involving 1H-pyrazoles have been studied, contributing to the development of new heterocyclic compounds (Zandi et al., 2021).
properties
IUPAC Name |
5-(2,5-dimethylphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-3-4-8(2)9(5-7)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKNEPPEEBJNJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262542 |
Source
|
Record name | 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine | |
CAS RN |
501902-68-7 |
Source
|
Record name | 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501902-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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